5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Catalog No.
S12169767
CAS No.
M.F
C6H6N6O2S
M. Wt
226.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadia...

Product Name

5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

IUPAC Name

5-(1-methyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C6H6N6O2S

Molecular Weight

226.22 g/mol

InChI

InChI=1S/C6H6N6O2S/c1-11-2-3(4(10-11)12(13)14)5-8-9-6(7)15-5/h2H,1H3,(H2,7,9)

InChI Key

HFOIFWLEPUPOFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])C2=NN=C(S2)N

5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a pyrazole moiety. The compound features a 1-methyl-3-nitro-1H-pyrazole group attached to a thiadiazole backbone, specifically at the 5-position of the thiadiazole ring. This structural configuration contributes to its potential biological activities and applications in various fields.

The molecular formula of this compound is C7H8N4O2SC_7H_8N_4O_2S, and it has a molecular weight of approximately 200.23 g/mol. The presence of both nitro and amine functional groups enhances its reactivity and interaction with biological systems.

The chemical reactivity of 5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic attacks, allowing for the substitution of halides or other electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, potentially altering the biological activity of the compound.
  • Formation of Coordination Complexes: The nitrogen atoms in the thiadiazole and pyrazole rings can coordinate with metal ions, which may enhance the compound's properties for applications in catalysis or as metal chelators.

Research into the biological activity of 5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine suggests potential pharmacological effects. Compounds containing thiadiazole and pyrazole moieties are often investigated for their:

  • Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi.
  • Anticancer Activity: Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Thiadiazole compounds are known for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The synthesis of 5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions:

  • Formation of the Pyrazole Ring: Starting materials such as hydrazine derivatives are reacted with suitable carbonyl compounds to form the pyrazole ring.
  • Thiadiazole Synthesis: The thiadiazole ring can be synthesized using thiosemicarbazides and appropriate carbonyl compounds through cyclization reactions.
  • Coupling Reaction: The pyrazole derivative is then coupled with the thiadiazole intermediate using coupling agents or under acidic/basic conditions to yield the final product.

5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemistry: Its antimicrobial properties may be exploited in developing new pesticides or fungicides.

Interaction studies involving 5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine often focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking simulations and binding assays can provide insights into how this compound interacts at the molecular level.

Several compounds share structural similarities with 5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. Notable examples include:

Compound NameMolecular FormulaKey Features
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acidC8H11N3O4C_8H_{11}N_3O_4Contains a pyrazole moiety with an aliphatic acid side chain
2-MethylthiazolidineC6H11N3SC_6H_{11}N_3SContains a thiazolidine structure with potential antimicrobial properties
3-NitropyrazoleC4H4N4O2C_4H_4N_4O_2A simpler pyrazole derivative known for its explosive properties

Uniqueness

The uniqueness of 5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amines lies in its combination of both thiadiazole and pyrazole structures, which enhances its potential biological activities compared to other similar compounds. This dual functionality may lead to diverse interactions within biological systems that are not observed in simpler analogs.

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

226.02729463 g/mol

Monoisotopic Mass

226.02729463 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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